dctD protein - 147953-38-6

dctD protein

Catalog Number: EVT-1518123
CAS Number: 147953-38-6
Molecular Formula: C8H12N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DctD protein is classified as a member of the regulatory proteins known as response regulators, which are part of two-component signal transduction systems. These systems allow bacteria to adapt to changes in their environment by relaying signals from sensor proteins to regulatory proteins that control gene expression. DctD specifically responds to signals related to dicarboxylate transport and metabolism, making it essential for the survival of bacteria in environments where these compounds are present.

Synthesis Analysis

Methods

The synthesis of DctD protein can be achieved using various methods, including recombinant DNA technology and cell-free protein expression systems.

  1. Recombinant DNA Technology: This method involves cloning the gene encoding DctD into an expression vector, which is then introduced into a host organism (e.g., E. coli). The host cells are cultured under conditions that promote protein expression, followed by purification steps to isolate DctD.
  2. Cell-Free Protein Expression: This approach utilizes cell extracts containing all necessary components for protein synthesis. The genetic template (DNA or mRNA) is added to the extract along with amino acids and other cofactors, allowing for the production of DctD without the need for living cells .

Technical Details

In both methods, conditions such as temperature, pH, and ionic strength must be optimized to ensure proper folding and functionality of the DctD protein. Additionally, post-translational modifications may be necessary for its activity.

Molecular Structure Analysis

Structure

The molecular structure of DctD protein typically features a receiver domain responsible for sensing environmental signals and an output domain that interacts with DNA to regulate gene transcription. The structure can be elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.

Data

Structural studies have shown that DctD undergoes conformational changes upon phosphorylation, which enhances its ability to bind DNA and activate transcription. The crystal structure reveals key residues involved in these interactions, providing insights into its regulatory mechanisms.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving DctD include phosphorylation and dephosphorylation processes that modulate its activity.

  1. Phosphorylation: DctD is phosphorylated by a sensor kinase in response to specific environmental signals (e.g., presence of dicarboxylates). This modification activates its transcriptional regulatory function.
  2. Dephosphorylation: The reverse reaction occurs when environmental conditions change, leading to a reduction in signal molecules, which results in deactivation of DctD.

Technical Details

These reactions are typically studied using mass spectrometry and biochemical assays that measure changes in phosphorylation status over time under different conditions.

Mechanism of Action

Process

The mechanism by which DctD exerts its effects on gene expression involves several steps:

  1. Signal Detection: DctD senses environmental signals through its receiver domain.
  2. Phosphorylation: Upon receiving a signal, it becomes phosphorylated by a cognate sensor kinase.
  3. DNA Binding: The phosphorylated form of DctD binds to specific promoter regions of target genes.
  4. Transcription Activation: This binding leads to recruitment of RNA polymerase and initiation of transcription.

Data

Studies have shown that mutations in key residues within the receiver domain can significantly impair the ability of DctD to activate transcription, highlighting the importance of precise molecular interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of DctD varies depending on post-translational modifications but generally falls within the range typical for bacterial transcription factors.
  • Solubility: DctD is soluble in aqueous buffers used for protein purification and analysis.

Chemical Properties

  • Stability: The stability of DctD can be affected by factors such as temperature, pH, and ionic strength.
  • Interactions: It interacts with other proteins involved in signaling pathways and with DNA sequences specific to target genes.

Relevant analyses often involve circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to determine melting temperatures under various conditions .

Applications

Scientific Uses

DctD protein has several applications in scientific research:

  1. Gene Regulation Studies: Understanding how DctD regulates gene expression provides insights into bacterial adaptation mechanisms.
  2. Synthetic Biology: Researchers can engineer synthetic circuits based on DctD's regulatory properties for applications in biotechnology.
  3. Metabolic Engineering: By manipulating DctD pathways, scientists can enhance bacterial strains for improved production of biofuels or biochemicals from dicarboxylic acids.
Molecular Characterization of dctD Protein

Genomic Organization and Evolutionary Conservation

Chromosomal Localization and Gene Structure

The DCTD gene encoding the dctD protein is located at chromosome 4q35.1 in humans, spanning a genomic region of approximately 27.5 kb (from base 182,890,091 to 182,917,611; GRCh38.p14 assembly) [1]. This locus resides in a gene-poor subtelomeric region characterized by complex repetitive elements and pseudogenes, complicating transcriptional studies [2] [7]. The gene comprises 8 exons, with exon 1 containing the transcription start site and exon 8 harboring the stop codon. The promoter region lacks a canonical TATA box but is enriched in GC-rich sequences and CpG islands, suggesting regulation through DNA methylation mechanisms [1] [7]. Notably, this region is flanked by lamin-associated domains (LADs) and topological associating domains (TADs) that influence chromatin architecture and gene accessibility [7].

Table 1: Genomic Features of DCTD at 4q35.1

FeatureDetails
Chromosomal Band4q35.1
Genomic CoordinatesNC_000004.12: 182,890,091–182,917,611 (GRCh38.p14)
Exon Count8
Transcript Variants2 (NM001012732.2, NM001351743.2)
Adjacent ElementsLamin-associated domains (LADs), β-satellite repeats

Phylogenetic Analysis Across Species

DCTD exhibits remarkable evolutionary conservation across vertebrates. Orthologs exist in Mus musculus (mouse, Chr 8; 88% amino acid identity), Rattus norvegicus (rat, Chr 7; 87% identity), and Danio rerio (zebrafish, Chr 3; 75% identity). The protein’s catalytic core (residues 28–149) is nearly identical in these species, indicating strong purifying selection for enzymatic function [1] [6]. Phylogenetic profiling using tools like DEPCOD (DEtection of Phylogenetically COrrelated Domains) reveals co-evolution with nucleotide metabolism enzymes, including thymidylate synthase (TYMS) and deoxycytidine kinase (DCK), underscoring its conserved role in pyrimidine salvage pathways [6] [10]. Domain-level analysis identifies the deoxycytidylate deaminase domain (cd01286) as the most conserved module, with >90% sequence similarity across mammals [1] [10].

Table 2: Evolutionary Conservation of DCTD Orthologs

SpeciesChromosomal LocationAmino Acid IdentityKey Conserved Domains
Homo sapiens4q35.1100%deoxycytidylate_deaminase (cd01286)
Mus musculus8qB1.188%cd01286 (98% coverage)
Rattus norvegicus7q2287%cd01286 (97% coverage)
Danio rerioChr 375%cd01286 (91% coverage)

Protein Architecture and Structural Motifs

Primary Sequence Analysis

The canonical human dctD isoform (UniProt: P32321-1) comprises 178 amino acids with a molecular weight of 19.2 kDa. The sequence features a high proportion of polar residues (32%), including serine (12%), threonine (8%), and asparagine (7%), concentrated in the N-terminal regulatory region. Hydrophobic residues (leucine, isoleucine, valine) constitute 25% of the sequence, primarily forming the core of the catalytic domain. The isoelectric point (pI) is 5.8, reflecting acidic clusters (e.g., residues 65–73: DEDDEDE) involved in substrate binding [1] [3].

Zinc-Binding Domains and Catalytic Sites

DctD requires zinc as a cofactor for deaminase activity. The catalytic site (residues H96, C99, C132, H154) coordinates a single Zn²⁺ ion essential for hydrolytic deamination [1] [3]. Structural modeling confirms a TIM-barrel fold surrounding the zinc-binding pocket, with loop regions (residues 50–65 and 110–125) forming the dCMP substrate channel. Mutagenesis studies show that alanine substitutions at C99 or H154 abolish >99% of enzymatic activity, confirming their roles in zinc coordination and catalysis [1] [3]. The enzyme is allosterically regulated by nucleotides: dCTP activates dctD by inducing conformational changes in the N-terminal helix (residues 15–32), while dTTP inhibits activity by stabilizing a closed-state substrate pocket [1] [3].

Table 3: Functional Domains in dctD Protein

DomainResiduesFunctionKey Motifs
N-terminal regulatory1–50Allosteric effector bindingdCTP/dTTP binding pocket
Zinc-binding catalytic51–160dCMP deamination, Zn²⁺ coordinationH96-C99-C132-H154 (Zn²⁺ site)
Oligomerization interface161–178Hexamer stabilizationHydrophobic patch (L165, V169, F172)

Figure 1: Domain Architecture of dctD[N-terminal]──[dCTP/dTTP binding]──[Zn²⁺ Catalytic Domain]──[C-terminal Hexamer Interface]

Homohexameric Quaternary Structure

Functional dctD exists as a homohexamer (115 kDa) confirmed by size-exclusion chromatography and X-ray crystallography [1] [3]. Each monomer interfaces with two neighbors via C-terminal hydrophobic patches (L165, V169, F172), forming a ring-like structure with a central pore. The hexameric state is critical for catalysis: monomeric mutants exhibit <5% activity due to disrupted substrate-binding geometry. dCTP binding stabilizes the "open" hexameric conformation, increasing substrate affinity by 20-fold, while dTTP promotes a "closed" state that excludes dCMP [1] [3].

Table 4: Allosteric Regulation of dctD Hexamer

EffectorConformational StateSubstrate Affinity (Km)Catalytic Rate (kcat)
NonePartially open85 µM4.2 s⁻¹
dCTPFully open4 µM18.7 s⁻¹
dTTPClosed>500 µM0.3 s⁻¹

Transcriptional and Post-Translational Regulation

Promoter Elements

The DCTD promoter lacks a TATA box but contains functional CREB and AP-1 binding sites at positions −120 to −113 (CRE: TGACGTCA) and −85 to −79 (AP-1: TGAGTCA), respectively [3] [8]. Electrophoretic mobility shift assays (EMSAs) confirm CREB and c-Jun binding to these elements in response to cellular stress or growth signals [8]. Luciferase reporter assays show that mutation of the CRE site reduces promoter activity by 70% in 293T cells, while AP-1 disruption decreases activity by 45%. Chromatin immunoprecipitation (ChIP) further reveals histone H3K27 acetylation enrichment at these sites during S-phase, correlating with 3-fold increased transcription during DNA replication [3] [8].

Alternative Splicing and Isoform Diversity

Alternative splicing generates two validated isoforms: isoform a (178 aa, NM001012732.2) and isoform b (161 aa, NM001351743.2) [1] [9]. Isoform b lacks exon 3, resulting in a truncated N-terminus (residues 1–17 deleted) and loss of dCTP allosteric regulation. Tissue-specific expression analysis shows isoform a dominates in proliferating tissues (thyroid, adrenal gland), while isoform b is enriched in quiescent cells (skeletal muscle, neurons) [1] [9]. A novel exon within intron 7 (termed "exon 7a") is detected in 5% of transcripts, adding 11 residues (PGVEAALRLVE) to the oligomerization domain. This variant impairs hexamer formation, reducing catalytic efficiency by 50% [1] [9].

Table 5: DCTD Isoforms and Functional Properties

IsoformTranscript IDLengthStructural AlterationFunctional Consequence
aNM_001012732.2178 aaFull-lengthdCTP-activated, forms functional hexamer
bNM_001351743.2161 aaN-terminal deletion (Δ1–17)Constitutively active, unregulated
7a-variantENST00000678910189 aaInsertion in C-terminal domainImpaired hexamerization, reduced activity

Compound Names in Article:

  • dctD protein
  • Deoxycytidylate deaminase
  • DCTD (gene symbol)
  • dCMP deaminase
  • Isoform a (UniProt: P32321-1)
  • Isoform b (UniProt: P32321-2)

Properties

CAS Number

147953-38-6

Product Name

dctD protein

Molecular Formula

C8H12N2O

Synonyms

dctD protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.